1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a compound that is likely to be of interest due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. While the specific compound is not directly mentioned in the provided papers, the related structures and synthesis methods can give insights into its properties and potential synthesis pathways.
Synthesis Analysis
The synthesis of related benzenesulfonyl compounds involves directed lithiation and subsequent reactions with electrophiles. For instance, directed lithiation of N-benzenesulfonyl-3-bromopyrrole with LDA in THF at -78 degrees C generates a C-2 lithio species selectively. This species can react with various electrophiles to produce 2-functionalized pyrroles. Less reactive electrophiles can lead to 5-substituted pyrroles due to a dynamic equilibrium between C-2 and C-5 lithio species . This suggests that a similar approach could be used to synthesize 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine by carefully selecting the appropriate electrophiles and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzenesulfonyl derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a heterocyclic moiety such as pyrrole or pyridine. The presence of substituents on the benzene or pyridine rings, as well as on the nitrogen atom bonded to the sulfonyl group, can significantly influence the properties and reactivity of these compounds . Computational studies, such as Density Functional Theory (DFT), can be used to predict the molecular structure and properties of these compounds .
Chemical Reactions Analysis
Benzenesulfonyl derivatives can participate in various chemical reactions. For example, 2-bromo-N-(p-toluenesulfonyl)pyrrole has been shown to be an excellent substrate for Suzuki coupling with arylboronic acids . This indicates that brominated benzenesulfonyl compounds can be used in cross-coupling reactions to create a wide array of products, which could include the synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonyl derivatives can be influenced by the substituents present on the aromatic rings and the nature of the heterocyclic moiety. For instance, the antineoplastic activity of phenyl-substituted benzenesulfonylhydrazones has been assessed, showing that certain substituents can enhance biological activity . Additionally, green chemical synthesis methods have been developed for the synthesis of benzenesulfonylpyridine derivatives, which are environmentally friendly and produce high yields and purity . The physical properties such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) can be calculated using computational tools to predict the pharmacokinetic profile of these compounds .
Scientific Research Applications
Synthesis and Reactivity in Organic Chemistry
The chemical "1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine" is used in various synthesis processes, contributing to the development of novel organic compounds. For example, it has been involved in [3 + 2] cycloaddition reactions, leading to the creation of new classes of compounds such as triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones, showcasing its versatility and utility in synthetic organic chemistry (Gao & Lam, 2008).
Catalysis and Chemical Transformations
This compound has been used as a substrate or intermediate in reactions involving catalysis, demonstrating its importance in facilitating chemical transformations. For instance, its use in gold catalysis for the synthesis of azaindoles indicates its role in enhancing the efficiency of chemical processes, contributing to the development of compounds with potential applications in various fields, including pharmaceuticals and materials science (Gala et al., 2014).
Heterocyclic Chemistry
The involvement of "1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine" in the synthesis of heterocyclic compounds highlights its significance in this area of chemistry. Its application in the preparation of complex heterocycles, such as pyrrolo[2,3-c]pyridines and their analogues, underscores its utility in expanding the diversity of heterocyclic frameworks available for further exploration and application in various scientific and industrial contexts (Nechayev et al., 2013).
Antiproliferative Activity
Research has explored the antiproliferative activity of pyrimidine derivatives synthesized from benzenesulfonyl chloride, indicating the potential of "1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine" and related compounds in the development of novel anticancer agents. These studies contribute to the understanding of the relationship between chemical structure and biological activity, paving the way for the development of new therapeutic agents (Awad et al., 2015).
Safety and Hazards
properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-11-8-10-6-7-16(13(10)15-9-11)19(17,18)12-4-2-1-3-5-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNWTAKXBHBRBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640135 | |
Record name | 1-(Benzenesulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1001070-33-2 | |
Record name | 1-(Benzenesulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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